molecular formula C12H13NO3 B13852877 1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone

1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone

Cat. No.: B13852877
M. Wt: 219.24 g/mol
InChI Key: KSUQHHGATVZGLR-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone is an organic compound that features a benzofuran ring, a hydroxyethylamino group, and an ethanone moiety. Compounds with benzofuran structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Introduction of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation.

    Attachment of Hydroxyethylamino Group: The hydroxyethylamino group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The hydroxyethylamino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone involves its interaction with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, while the hydroxyethylamino group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzofuran-3-yl)-2-aminoethanone: Lacks the hydroxyethyl group.

    1-(1-Benzofuran-3-yl)-2-(2-methoxyethylamino)ethanone: Contains a methoxyethyl group instead of a hydroxyethyl group.

Uniqueness

1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone is unique due to the presence of the hydroxyethylamino group, which may confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-(1-benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone

InChI

InChI=1S/C12H13NO3/c14-6-5-13-7-11(15)10-8-16-12-4-2-1-3-9(10)12/h1-4,8,13-14H,5-7H2

InChI Key

KSUQHHGATVZGLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)CNCCO

Origin of Product

United States

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